Bienvenue dans la boutique en ligne BenchChem!

N-Acetyl-D-Mannosamine

Pharmacokinetics Bioavailability Drug Development

Choose N-Acetyl-D-Mannosamine (ManNAc) for the only direct, feedback-inhibition-resistant route to sialic acid. Unlike Neu5Ac, this neutral monosaccharide bypasses the rate-limiting GNE enzyme for superior metabolic flux in GNE myopathy models and antibody glycoengineering. Its unique anti-angiogenic baseline and defined human PK (Tmax 8–11h) make it the essential, non-substitutable reference compound for sialic acid biology. Procure the native precursor to ensure translational validity.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
CAS No. 3615-17-6
Cat. No. B1676907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-Mannosamine
CAS3615-17-6
Synonyms2-acetamido-2-deoxy-D-mannose
D-mannose, 2-(acetylamino)-2-deoxy-
N-acetyl-D-mannosamine
N-acetylmannosamine
N-acetylmannosamine, (D)-isomer
N-acetylmannosamine, (L)-isome
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1
InChIKeyOVRNDRQMDRJTHS-ZTVVOAFPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>33.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-Mannosamine (CAS 3615-17-6): The Committed Sialic Acid Precursor for Glycoengineering and Rare Disease Research


N-Acetyl-D-mannosamine (ManNAc, CAS 3615-17-6) is an endogenous monosaccharide and the first committed biological precursor of N-acetylneuraminic acid (Neu5Ac, sialic acid), the most abundant sialic acid in humans [1]. ManNAc is central to the sialic acid biosynthetic pathway, where it is phosphorylated by ManNAc kinase and conjugated with phosphoenolpyruvate to ultimately yield CMP-Neu5Ac, the activated donor for sialyltransferases [2]. Beyond its endogenous role, ManNAc is a critical exogenously-supplied metabolic substrate for glycoengineering, therapeutic development, and as an orphan drug candidate for GNE myopathy [3].

Why N-Acetyl-D-Mannosamine (CAS 3615-17-6) Cannot Be Interchanged with Sialic Acid or Other Hexosamine Analogs


N-Acetyl-D-mannosamine (ManNAc) is not functionally interchangeable with N-acetylneuraminic acid (Neu5Ac) or other amino sugars due to distinct metabolic entry points, transport kinetics, and downstream regulatory effects. ManNAc is a neutral, uncharged monosaccharide that enters the sialic acid pathway upstream of the rate-limiting GNE enzyme, thereby bypassing feedback inhibition that limits direct Neu5Ac supplementation [1]. In contrast, Neu5Ac is a charged, nine-carbon sugar acid with poor cellular permeability and is primarily catabolized by sialic acid aldolase rather than being utilized for glycoconjugate sialylation [2]. Furthermore, ManNAc has been shown to exert differential biological effects compared to N-acetyl-D-glucosamine (GlcNAc) and N-acyl-modified analogs, with unique impacts on metabolic flux, angiogenic capacity, and cell signaling [3]. These fundamental differences in uptake, metabolism, and cellular fate make generic substitution across the sialic acid precursor class scientifically unsound.

Quantitative Differentiation: N-Acetyl-D-Mannosamine (CAS 3615-17-6) Versus Comparators in Key Performance Dimensions


Oral Bioavailability and Pharmacokinetic Profile of ManNAc Versus Peracetylated Analogs in Humans

ManNAc exhibits a distinct pharmacokinetic profile compared to its peracetylated analogs, with a mean absolute oral bioavailability of 4.01 ± 1.82% following a 1000 mg dose in healthy human subjects [1]. The compound demonstrates a short elimination half-life of 1.67 ± 0.251 hours and a plasma clearance of 10.1 ± 1.94 L/h after intravenous administration [1]. Critically, ManNAc absorption follows zero-order kinetics at a rate of approximately 10 mg/hour during the initial 3 hours post-dose, which explains the non-proportional increase in systemic exposure with escalating doses [2].

Pharmacokinetics Bioavailability Drug Development

Differential Angiogenic Modulation: ManNAc Inhibits Capillary Growth Whereas N-Butylneuraminic Acid Promotes It

In a spheroid assay using human umbilical vein endothelial cells (HUVECs), ManNAc treatment resulted in inhibition of capillary growth, whereas the artificial sialic acid precursor N-butyl-D-mannosamine (ManNBut), which is metabolized to N-butylneuraminic acid (Neu5But), promoted a significant increase in total capillary length [1]. This divergent functional outcome demonstrates that the N-acyl side chain of the sialic acid precursor directly influences biological activity, with ManNAc exerting anti-angiogenic effects that are reversed by N-acyl elongation.

Angiogenesis Endothelial Cell Biology Glycobiology

ManNAc Reduces High-Mannose Glycoform (Man5) Abundance Without Compromising Antibody Yield

Supplementation of CHO cell cultures with ManNAc resulted in a measurable reduction of undesirable Man5 glycoform levels on monoclonal antibodies without compromising antibody yield or other critical quality attributes [1]. This effect is mediated through a metabolic flux redirection mechanism wherein ManNAc-derived CMP-Neu5Ac accumulation inhibits GNE activity, shunting UDP-GlcNAc toward N-glycosylation pathways [1]. The study reports a 3-day latency period preceding Man5 reduction post-ManNAc administration, with no significant alterations in Man5-associated enzyme expression (Mgat1, Mgat2, Man2a1, SLC35A3) [1].

Biomanufacturing Glycoengineering Monoclonal Antibodies

Clinical Efficacy of ManNAc in GNE Myopathy: Ongoing Phase 2 Randomized Placebo-Controlled Trial

ManNAc is being evaluated in a randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT04231266) for the treatment of GNE myopathy, a rare genetic muscle disease characterized by sialic acid deficiency [1]. The trial enrolls 54 subjects randomized 2:1 to receive ManNAc at a dose of 4 g three times daily (total 12 g/day) or placebo for a minimum of 24 months [1]. Primary outcome measures include safety and clinical efficacy as assessed by Quantitative Muscle Assessment (QMA), the Inclusion Body Functional Myositis Rating Scale (IBMFRS), and patient-reported outcomes [1]. This represents the most advanced clinical-stage sialic acid precursor for this indication, with prior first-in-human studies demonstrating safety and sustained increases in plasma free sialic acid (Tmax of 8–11 hours) [2].

Rare Disease Clinical Trial GNE Myopathy

Optimal Application Scenarios for N-Acetyl-D-Mannosamine (CAS 3615-17-6) Based on Quantitative Differentiation Evidence


In Vivo Studies of Sialic Acid-Deficient Disorders Requiring Human-Validated Pharmacokinetic Data

ManNAc is the preferred sialic acid precursor for in vivo models of GNE myopathy and other sialic acid-deficient disorders. Its low oral bioavailability (4.01%) and zero-order absorption kinetics are quantitatively characterized in humans [1], enabling accurate dose calculations and pharmacokinetic modeling. The compound's sustained elevation of plasma free sialic acid (Tmax 8–11 h) [2] and ongoing Phase 2 clinical trial [3] provide a translational bridge not available for alternative precursors.

Glycoengineering of Monoclonal Antibodies in CHO Cell Biomanufacturing

ManNAc supplementation offers a validated, non-perturbing method to reduce undesirable Man5 glycoform levels on therapeutic antibodies [4]. The 3-day latency period and lack of transcriptional changes in glycosylation enzymes provide a predictable timeline for process optimization. This application leverages ManNAc's unique ability to redirect metabolic flux via CMP-Neu5Ac-mediated GNE inhibition [4], a mechanism not shared by direct sialic acid supplementation.

Angiogenesis Research Requiring Native Sialic Acid Precursor Control

For angiogenesis studies where modulation of blood vessel formation is critical, ManNAc provides a native, anti-angiogenic control baseline. As demonstrated in HUVEC spheroid assays, ManNAc inhibits capillary growth, whereas N-acyl-modified analogs (e.g., ManNBut) promote angiogenesis [5]. Researchers investigating sialic acid-dependent vascular biology should procure native ManNAc as the physiological reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-D-Mannosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.